molecular formula C25H23FN2O3 B249018 2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone

2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B249018
M. Wt: 418.5 g/mol
InChI Key: AAJRRWZBLTVUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with biphenyl and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Acetylation: The biphenyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Piperazine Derivatization: The acetylated biphenyl is reacted with piperazine in the presence of a base like triethylamine to form the piperazine derivative.

    Fluorobenzoylation: Finally, the piperazine derivative is reacted with 3-fluorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and fluorobenzoyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-benzoylpiperazine: Lacks the fluorine atom, which may affect its binding properties and reactivity.

    1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.

Uniqueness

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C25H23FN2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C25H23FN2O3/c26-22-8-4-7-21(17-22)25(30)28-15-13-27(14-16-28)24(29)18-31-23-11-9-20(10-12-23)19-5-2-1-3-6-19/h1-12,17H,13-16,18H2

InChI Key

AAJRRWZBLTVUOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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